Cas no 85290-77-3 (Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate)

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate structure
85290-77-3 structure
Nombre del producto:Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Número CAS:85290-77-3
MF:C8H12N2O2
Megavatios:168.193081855774
MDL:MFCD12180245
CID:822812
PubChem ID:13031732

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
    • 1,5-dimethyl-1H-Pyrazole-4-carboxylic acid ethyl ester
    • ethyl 1,5-dimethylpyrazole-4-carboxylate
    • PubChem23653
    • 1H-Pyrazole-4-carboxylic acid, 1,5-dimethyl-, ethyl ester
    • AB65383
    • DA-16757
    • DTXSID30515758
    • 85290-77-3
    • CS-0061549
    • ethyl1,5-dimethyl-1H-pyrazole-4-carboxylate
    • AKOS009166359
    • F51445
    • SCHEMBL8573566
    • MFCD12180245
    • AS-48576
    • MDL: MFCD12180245
    • Renchi: 1S/C8H12N2O2/c1-4-12-8(11)7-5-9-10(3)6(7)2/h5H,4H2,1-3H3
    • Clave inchi: BUPSXJWSGYSVFL-UHFFFAOYSA-N
    • Sonrisas: O=C(C1=C(C)N(C)N=C1)OCC

Atributos calculados

  • Calidad precisa: 168.089877630g/mol
  • Masa isotópica única: 168.089877630g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 172
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.9
  • Superficie del Polo topológico: 44.1

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HF633-50mg
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
85290-77-3 95+%
50mg
352.0CNY 2021-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HF633-200mg
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
85290-77-3 95+%
200mg
881.0CNY 2021-07-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10574-5g
ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
85290-77-3 95
5g
$330 2021-06-26
Chemenu
CM123973-5g
ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
85290-77-3 95%
5g
$*** 2023-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132189-100mg
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
85290-77-3 97%
100mg
¥277.00 2024-07-28
Aaron
AR00G9TO-100mg
ethyl 1,5-diMethyl-1H-pyrazole-4-carboxylate
85290-77-3 95%
100mg
$31.00 2023-12-13
abcr
AB463287-1g
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate; .
85290-77-3
1g
€646.50 2025-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2312-100mg
ethyl 1,5-dimethylpyrazole-4-carboxylate
85290-77-3 95%
100mg
¥576.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2312-5g
ethyl 1,5-dimethylpyrazole-4-carboxylate
85290-77-3 95%
5g
¥7553.0 2024-04-16
Ambeed
A712761-250mg
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
85290-77-3 95%
250mg
$160.0 2024-04-17

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid
Referencia
Systemic fungicides. The synthesis of certain pyrazole analogs of carboxin
Huppatz, John L., Australian Journal of Chemistry, 1983, 36(1), 135-47

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Ethanol ;  24 h, rt
Referencia
New reactivity of nitropyrimidinone: ring transformation and N-C transfer reactions
Nishiwaki, Nagatoshi; Matsushima, Kazuo; Chatani, Miki; Tamura, Mina; Ariga, Masahiro, Synlett, 2004, (4), 703-707

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: 2,2,2-Trifluoroethanol ;  0 °C; 10 min, rt
Referencia
Catalyst-free one-pot synthesis of 1,4,5-trisubstituted pyrazoles in 2,2,2-trifluoroethanol
Alinezhad, Heshmatollah; Tajbakhsh, Mahmood; Zare, Mahboobeh, Journal of Fluorine Chemistry, 2011, 132(11), 995-1000

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  1 - 10 h, -20 °C
Referencia
Toward Continuous-Flow Synthesis of Biologically Interesting Pyrazole Derivatives
Das, Amrita; Ishitani, Haruro; Kobayashi, Shu, Advanced Synthesis & Catalysis, 2019, 361(22), 5127-5132

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Methanol
Referencia
Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. VI. Synthesis of ethyl or methyl 1,5-disubstituted 1H-pyrazole-4-carboxylates
Menozzi, Giulia; Mosti, Luisa; Schenone, Pietro, Journal of Heterocyclic Chemistry, 1987, 24(6), 1669-75

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate Raw materials

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate Preparation Products

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:85290-77-3)Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
A1181773
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):271.0/815.0